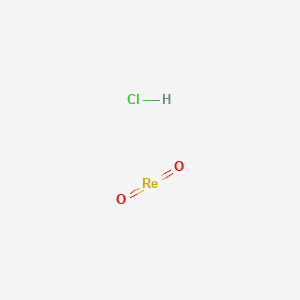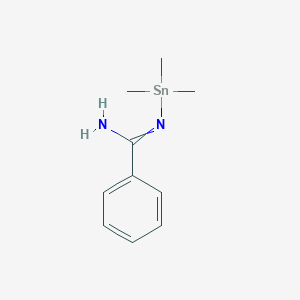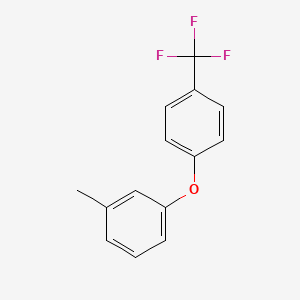
Methyl bromocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bromocarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl bromocarbamate can be synthesized through several methods. One common method involves the reaction of methyl carbamate with bromine in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of bromine to methyl carbamate, followed by purification steps to isolate the desired product. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl bromocarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of methyl carbamate and hydrobromic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methyl carbamate derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: Methyl carbamate and hydrobromic acid.
Aplicaciones Científicas De Investigación
Methyl bromocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: this compound is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl bromocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active sites, leading to the disruption of normal biochemical pathways. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes in pests, leading to their elimination.
Comparación Con Compuestos Similares
Ethyl Carbamate: Used in organic synthesis and as a precursor for pharmaceuticals.
Phenyl Carbamate: Known for its use in the production of polymers and resins.
Methyl Carbamate: A simpler analog used in various chemical reactions.
Propiedades
Número CAS |
70731-32-7 |
|---|---|
Fórmula molecular |
C2H4BrNO2 |
Peso molecular |
153.96 g/mol |
Nombre IUPAC |
methyl N-bromocarbamate |
InChI |
InChI=1S/C2H4BrNO2/c1-6-2(5)4-3/h1H3,(H,4,5) |
Clave InChI |
DOQYSBCRHHHORC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)

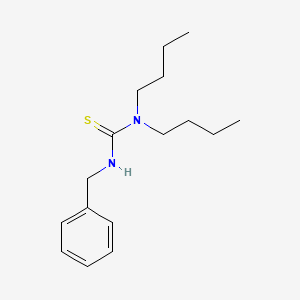
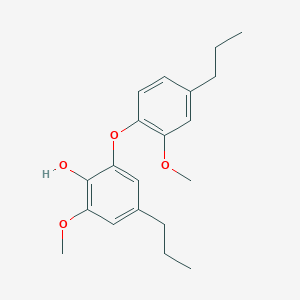

![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
